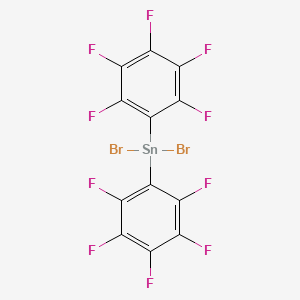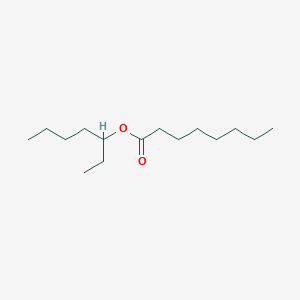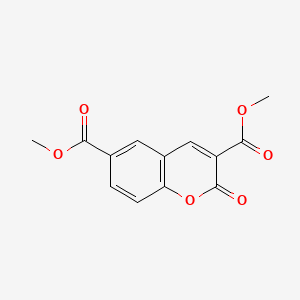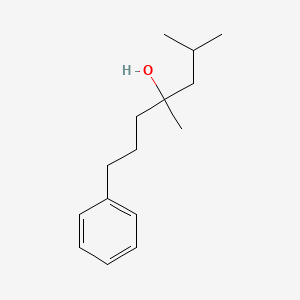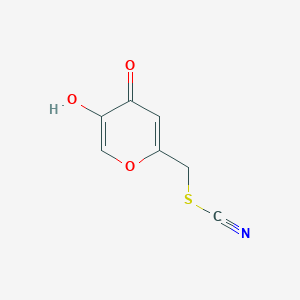
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyran ring with a hydroxyl group and a thiocyanate group attached, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate typically involves the reaction of a suitable pyran derivative with thiocyanate reagents under controlled conditions. One common method includes the use of 5-hydroxy-4-oxo-4H-pyran-2-ylmethyl chloride as a starting material, which reacts with potassium thiocyanate in the presence of a suitable solvent like acetone or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium iodide (NaI) in polar solvents.
Major Products Formed
Oxidation: Formation of 5-oxo-4H-pyran-2-ylmethyl thiocyanate.
Reduction: Formation of 5-hydroxy-4H-pyran-2-ylmethyl thiocyanate.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Unlike similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields.
Eigenschaften
CAS-Nummer |
6323-20-2 |
|---|---|
Molekularformel |
C7H5NO3S |
Molekulargewicht |
183.19 g/mol |
IUPAC-Name |
(5-hydroxy-4-oxopyran-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C7H5NO3S/c8-4-12-3-5-1-6(9)7(10)2-11-5/h1-2,10H,3H2 |
InChI-Schlüssel |
JRAIHVYCDWBNHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=C(C1=O)O)CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)
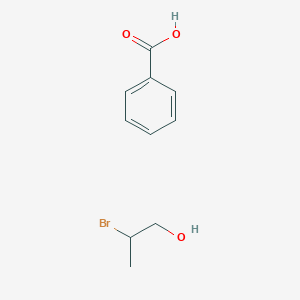
![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)

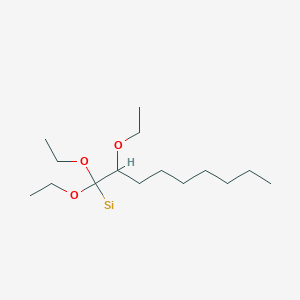
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
